

# The Natural Occurrence of Atmospheric Dimethyl Selenide: A Technical Guide

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## Compound of Interest

Compound Name: DIMETHYL SELENIDE

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## Abstract

**Dimethyl selenide** (DMSe), a volatile organoselenium compound, plays a crucial role in the global biogeochemical cycle of selenium. Its presence in the atmosphere is primarily a result of biogenic activities in both terrestrial and aquatic environments, with additional contributions from volcanic emissions. This technical guide provides an in-depth overview of the natural occurrence of atmospheric DMSe, detailing its formation pathways, atmospheric chemistry, and measured concentrations. Furthermore, it presents comprehensive experimental protocols for the sampling and analysis of atmospheric DMSe and visualizes key pathways using Graphviz diagrams to facilitate a deeper understanding of its atmospheric lifecycle.

## Introduction

Selenium is an essential micronutrient for many organisms, yet it can be toxic at elevated concentrations. The volatilization of selenium into the atmosphere, primarily in the form of **dimethyl selenide** ((CH<sub>3</sub>)<sub>2</sub>Se), is a key detoxification mechanism and a significant pathway for its global redistribution.<sup>[1]</sup> Understanding the sources, fate, and transport of atmospheric DMSe is critical for assessing its environmental impact and its role in delivering selenium to selenium-deficient regions.

## Sources and Formation of Atmospheric Dimethyl Selenide

The primary natural source of atmospheric DMSe is the biomethylation of inorganic selenium compounds (selenate and selenite) by microorganisms and plants.[2]

- **Terrestrial Environments:** A wide range of soil bacteria and fungi are capable of methylating selenium. This process is influenced by factors such as soil moisture, temperature, and the availability of organic matter.[3] Emission rates from soils can vary significantly, with one study reporting a maximum emission rate of 1.42  $\mu\text{g}/\text{m}^2/\text{d}$  of selenium.
- **Aquatic Environments:** Marine phytoplankton and bacteria are significant producers of DMSe.[1] The production is linked to the uptake of dissolved selenium and its subsequent metabolic transformation.
- **Volcanic Emissions:** Volcanic activity can also release selenium compounds, including DMSe, into the atmosphere.

## Atmospheric Chemistry of Dimethyl Selenide

Once in the atmosphere, **dimethyl selenide** undergoes oxidation reactions with various atmospheric oxidants, leading to its transformation and removal. The primary oxidants are the hydroxyl radical ( $\bullet\text{OH}$ ), ozone ( $\text{O}_3$ ), and halogen atoms (e.g.,  $\text{Cl}\bullet$ ).[4][5]

- **Reaction with Hydroxyl Radical ( $\bullet\text{OH}$ ):** The reaction with the hydroxyl radical is a major degradation pathway for DMSe. This reaction can proceed via two main channels: H-atom abstraction, leading to the formation of a seleno-methyl radical, or OH addition to the selenium atom.[5][6] The dominant products include dimethyl selenoxide ( $(\text{CH}_3)_2\text{SeO}$ ).[4][6]
- **Reaction with Ozone ( $\text{O}_3$ ):** Ozonolysis of DMSe is another significant removal process. The primary product of this reaction is dimethyl selenoxide, with a reported yield of approximately 90%. [4][7] The atmospheric lifetime of DMSe with respect to reaction with ozone (at a concentration of 20 ppbv) is estimated to be around 7.6 hours.[2][7]
- **Reaction with Halogen Atoms:** In the marine boundary layer, reactions with halogen atoms, such as chlorine, can also contribute to the degradation of DMSe.

The oxidation products of DMSe, such as dimethyl selenoxide, can further react or be incorporated into atmospheric aerosols, influencing their chemical composition and properties.

## Quantitative Data on Atmospheric Dimethyl Selenide

The atmospheric concentration of **dimethyl selenide** is highly variable, depending on the proximity to sources and atmospheric conditions. The following table summarizes available quantitative data from various studies.

Environment	Concentration / Emission Rate	Reference(s)
Terrestrial Air		
Air samples in Belgium	Up to 2.4 ng m <sup>-3</sup>	
Soil emissions	Maximum of 1.42 µg/m <sup>2</sup> /d Se	
Human Breath		
Background level	< 0.4 ng Se L <sup>-1</sup>	[8]
After selenite ingestion (300 µg)	1.4 ng Se L <sup>-1</sup> (maximum)	[8]
Marine Environment		
Northwest Pacific Ocean	3 to 125 pptv (atmospheric)	[9]
Northwest Pacific Ocean	0.63 to 2.28 nmol L <sup>-1</sup> (surface seawater)	[9]

## Experimental Protocols

Accurate measurement of atmospheric **dimethyl selenide** requires sensitive and specific analytical techniques. The following sections detail the methodologies for sample collection and analysis.

### Sample Collection: Cryogenic Trapping

Cryogenic trapping is a common method for concentrating volatile organic compounds, including DMSe, from large volumes of air.

Protocol:

- **Apparatus:** A cryogenic trapping system typically consists of a sample inlet, a pump to draw air through the system, a trap (e.g., a sillonite-coated tube) cooled with a cryogen (e.g., liquid nitrogen to  $-150\text{ }^{\circ}\text{C}$ ), and a flowmeter to measure the volume of air sampled.[\[10\]](#)[\[11\]](#)
- **Sample Collection:**
  - Connect the cryogenic trap to the sampling pump and the sample inlet.
  - Cool the trap to the desired temperature (e.g.,  $-150\text{ }^{\circ}\text{C}$ ) using the cryogen.
  - Draw a known volume of air through the trap at a controlled flow rate. DMSe and other volatile compounds will condense and be trapped.
  - After sampling, isolate the trap and allow it to warm up or actively heat it to desorb the trapped compounds for analysis.
- **Water Removal:** A water removal step (e.g., a Nafion dryer or a cold trap at a slightly higher temperature) is often included before the main cryogenic trap to prevent ice blockage.[\[10\]](#)

## Sample Analysis: Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)

GC-ICP-MS is a highly sensitive and selective technique for the elemental speciation of volatile compounds.

Protocol:

- **Instrumentation:**
  - **Gas Chromatograph (GC):** Equipped with a suitable capillary column (e.g., DB-1) for separating volatile selenium compounds.

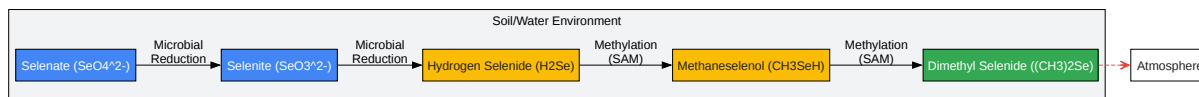
- Inductively Coupled Plasma Mass Spectrometer (ICP-MS): Used as a detector to specifically measure selenium isotopes (e.g.,  $^{78}\text{Se}$ ,  $^{80}\text{Se}$ ).
- Interface: A heated transfer line connects the GC outlet to the ICP-MS torch.[12]
- Analytical Procedure:
  - Thermal Desorption: The trapped analytes from the cryogenic trap are thermally desorbed and injected into the GC inlet.
  - Gas Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The temperature program of the GC oven is optimized to achieve good separation of DMSe from other compounds.
  - ICP-MS Detection: As the separated compounds elute from the GC column, they are introduced into the argon plasma of the ICP-MS. The high temperature of the plasma atomizes and ionizes the selenium atoms.
  - Mass Spectrometric Analysis: The selenium ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of specific selenium isotopes, allowing for sensitive and element-specific quantification.
- Quantification:
  - Calibration is performed using gas-phase standards of DMSe of known concentrations. These standards can be prepared in Tedlar bags.[8]
  - The detection limit for DMSe using this technique can be as low as 10 pg of selenium, which corresponds to a concentration of  $0.02 \text{ ng L}^{-1}$  for a 0.5 L air sample.[8]

## Signaling Pathways and Logical Relationships

The formation and degradation of atmospheric **dimethyl selenide** can be visualized as a series of interconnected pathways.

## Biomethylation of Selenium

The biomethylation of inorganic selenium to **dimethyl selenide** is a stepwise process mediated by microbial enzymes.

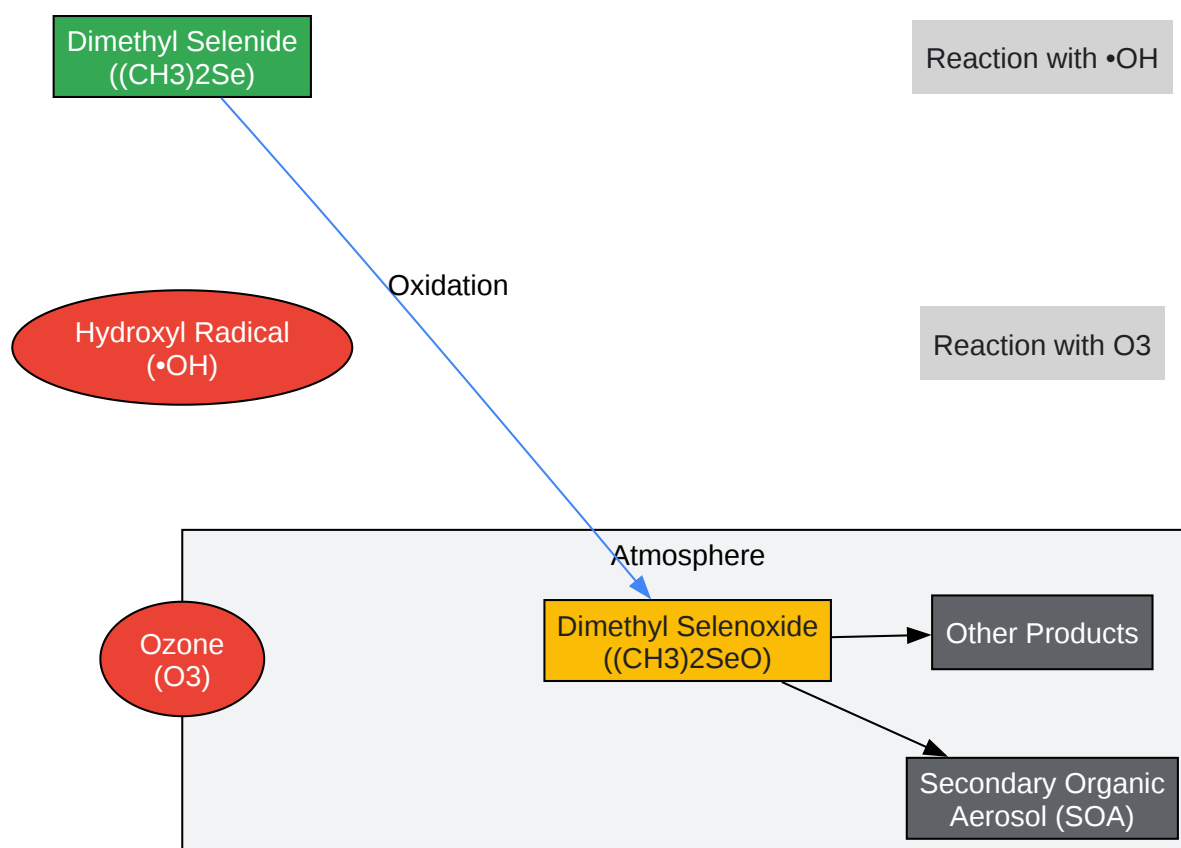


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Caption: Biomethylation pathway of inorganic selenium to volatile **dimethyl selenide**.

## Atmospheric Oxidation of Dimethyl Selenide

In the atmosphere, **dimethyl selenide** is oxidized by various reactive species, primarily hydroxyl radicals and ozone.



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Caption: Atmospheric oxidation pathways of **dimethyl selenide**.

## Conclusion

The natural occurrence of atmospheric **dimethyl selenide** is a complex interplay of biological production and atmospheric chemical transformations. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental methodologies. The continued study of atmospheric DMSe is essential for a complete picture of the global selenium cycle and its implications for environmental and human health. Further

research is needed to expand the database of atmospheric DMSe concentrations in diverse environments and to fully elucidate the complex reaction mechanisms in the atmosphere.

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